molecular formula C27H22ClN3O3S B10918403 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B10918403
M. Wt: 504.0 g/mol
InChI Key: XBWIKKKQQZHVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and multiple methoxy and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized catalysts, solvents, and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or

Properties

Molecular Formula

C27H22ClN3O3S

Molecular Weight

504.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C27H22ClN3O3S/c1-32-20-12-10-17(11-13-20)23-16-35-27(29-23)31-26(19-7-5-9-22(15-19)34-3)24(28)25(30-31)18-6-4-8-21(14-18)33-2/h4-16H,1-3H3

InChI Key

XBWIKKKQQZHVSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C(=N3)C4=CC(=CC=C4)OC)Cl)C5=CC(=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.